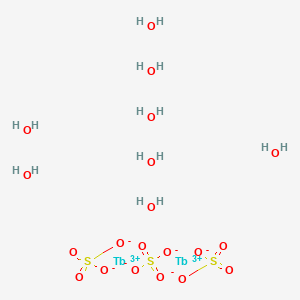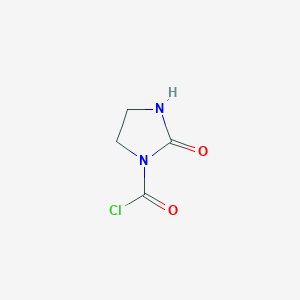
4-Biphenylamine, 3,3'-dimethyl-
Vue d'ensemble
Description
4-Biphenylamine, 3,3'-dimethyl-, also known as 4-Methyl-3,3'-diaminobiphenyl, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound belongs to the class of amines and is known for its unique properties that make it suitable for use in many scientific research applications.
Mécanisme D'action
The mechanism of action of 4-Biphenylamine, 3,3'-dimethyl- is not well understood. However, it is believed that this compound can act as a nucleophile and can participate in various chemical reactions, including nucleophilic substitution and addition reactions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Biphenylamine, 3,3'-dimethyl- have not been extensively studied. However, some studies have suggested that this compound may have potential uses in the treatment of certain diseases, including cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Biphenylamine, 3,3'-dimethyl- in laboratory experiments include its availability, ease of synthesis, and unique properties. However, some limitations of using this compound include its potential toxicity and the need for special handling and storage.
Orientations Futures
There are many potential future directions for the study of 4-Biphenylamine, 3,3'-dimethyl-. Some of these directions include the development of new synthetic methods for this compound, the study of its potential applications in materials science and organic chemistry, and the investigation of its potential uses in the treatment of various diseases.
In conclusion, 4-Biphenylamine, 3,3'-dimethyl- is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound has unique properties that make it suitable for use in many scientific research applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various fields of science.
Méthodes De Synthèse
The synthesis of 4-Biphenylamine, 3,3'-dimethyl- can be achieved through the reaction of 4-bromo-3,3'-dimethylbiphenyl with ammonia in the presence of a palladium catalyst. This method has been widely used to prepare this compound in the laboratory.
Applications De Recherche Scientifique
4-Biphenylamine, 3,3'-dimethyl- has been studied for its potential applications in various fields of science, including materials science, pharmaceuticals, and organic chemistry. This compound has been used as a building block for the synthesis of various organic compounds, including dyes, pharmaceuticals, and polymers.
Propriétés
IUPAC Name |
2-methyl-4-(3-methylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-10-4-3-5-12(8-10)13-6-7-14(15)11(2)9-13/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXLFLQATMVEKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159758 | |
| Record name | 4-Biphenylamine, 3,3'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Biphenylamine, 3,3'-dimethyl- | |
CAS RN |
13629-82-8 | |
| Record name | 4-Biphenylamine, 3,3'-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013629828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Biphenylamine, 3,3'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B84146.png)






